molecular formula C11H21FN2O2 B2363926 Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate CAS No. 1780650-28-3

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B2363926
CAS No.: 1780650-28-3
M. Wt: 232.299
InChI Key: INRMUIJBJHNDML-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.3 g/mol . It is a member of the diazepane family, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepane derivatives .

Scientific Research Applications

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,4-diazepane-1-carboxylate: Similar in structure but lacks the fluorine and methyl groups.

    Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: Similar but lacks the fluorine atom.

    Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate: Similar but lacks the methyl group.

Uniqueness

Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and specificity in various applications .

Properties

IUPAC Name

tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-5-13-7-11(4,12)8-14/h13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRMUIJBJHNDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780650-28-3
Record name tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate
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